molecular formula C17H16N2O6 B2974292 N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide CAS No. 2197756-73-1

N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide

Cat. No.: B2974292
CAS No.: 2197756-73-1
M. Wt: 344.323
InChI Key: DKCKBELUIJCDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide is a synthetic compound featuring a benzodioxol moiety linked via an azetidine carboxamide core to a 6-methyl-2-oxo-2H-pyran-4-yl ether group. Its structural complexity arises from the combination of a rigid azetidine ring, a lipophilic benzodioxol group, and a pyran-derived oxygen-containing substituent.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-10-4-12(6-16(20)24-10)25-13-7-19(8-13)17(21)18-11-2-3-14-15(5-11)23-9-22-14/h2-6,13H,7-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCKBELUIJCDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the Pyran Ring: The pyran ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is formed through the cyclization of a suitable amine precursor.

    Coupling Reactions: The final step involves coupling the benzodioxole, pyran, and azetidine intermediates under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Available evidence highlights compounds sharing partial structural motifs with the target molecule. Below is a detailed analysis:

Structural Analogues with Benzodioxol Moieties

  • 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine (): Core Structure: Benzodioxol linked to a butan-2-amine chain. Key Differences: Lacks the azetidine carboxamide and pyran ether groups. Instead, it features a simpler aliphatic amine chain. Implications: The absence of the azetidine-pyran system likely reduces steric hindrance and alters solubility compared to the target compound.
  • 1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one (): Core Structure: Benzodioxol attached to a pentan-1-one backbone with an ethylamino substituent. Key Differences: Replaces the azetidine carboxamide with a ketone and ethylamino group. The pyran ether is absent. Implications: The ketone group may enhance metabolic stability compared to the carboxamide in the target compound. Such structural variations often lead to divergent receptor-binding profiles .

Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Structural Uniqueness
Target Compound Azetidine Benzodioxol, Pyran ether, Carboxamide Hybrid of heterocyclic and aromatic systems
1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Benzodioxol Aliphatic amine Simpler backbone; potential CNS activity
1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one Benzodioxol Ketone, Ethylamino Enhanced lipophilicity; metabolic stability

Physicochemical and Pharmacokinetic Predictions

  • Lipophilicity : The target compound’s pyran ether and benzodioxol groups likely increase logP compared to amine analogues, suggesting improved membrane permeability.
  • Metabolic Stability : The carboxamide and ether linkages may resist hepatic degradation better than aliphatic amines or ketones, as seen in and compounds .
  • Synthetic Complexity : The azetidine ring and pyran ether introduce synthetic challenges absent in simpler benzodioxol derivatives.

Research Findings and Limitations

No direct studies on the target compound’s biological activity or toxicity were identified in the provided evidence. Comparisons are based on structural analogues, which indicate:

  • Therapeutic Potential: Benzodioxol-containing compounds often exhibit affinity for serotonin or dopamine receptors, but the target’s azetidine-pyran system may redirect selectivity .
  • Regulatory Status : Several benzodioxol derivatives (e.g., ephylone) are monitored as psychoactive substances, but the target compound’s status remains unclassified .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzodioxole moiety and a pyran derivative, which may contribute to its biological activity. The molecular formula is C16H15N2O5C_{16}H_{15}N_{2}O_{5}, and its structure can be represented as follows:

N 2H 1 3 benzodioxol 5 yl 3 6 methyl 2 oxo 2H pyran 4 yl oxy azetidine 1 carboxamide\text{N 2H 1 3 benzodioxol 5 yl 3 6 methyl 2 oxo 2H pyran 4 yl oxy azetidine 1 carboxamide}

Antimicrobial Properties

Research indicates that compounds containing benzodioxole and pyran rings exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial TargetActivity (MIC µg/mL)Reference
N-(2H-benzodioxol-5-yl)-carboxamideStaphylococcus aureus10
6-methyl-pyran derivativeEscherichia coli20
Benzodioxole derivativesCandida albicans15

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The inhibition of NF-kB signaling pathways has been particularly noted in related studies.

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Inhibition of key enzymes involved in bacterial metabolism.
  • Membrane Disruption : Compromising the integrity of microbial cell membranes.
  • Cytokine Modulation : Altering the production of inflammatory mediators.

Case Studies

A notable study investigated the effects of structurally similar compounds on biofilm formation in bacteria such as Pseudomonas aeruginosa and Salmonella enterica. These studies revealed that certain derivatives significantly reduced biofilm biomass, suggesting a potential application in preventing chronic infections linked to biofilms.

Case Study Summary:

Study FocusFindingsImplications
Biofilm InhibitionSignificant reduction in biofilm formationPotential for use in medical device coatings
Cytokine ProductionDecreased levels of IL-6 and TNF-alphaPossible therapeutic use in inflammatory diseases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.